Tartaramide, D-

描述

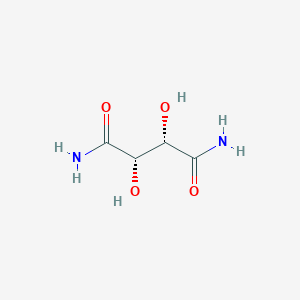

D-Tartaramide is a chiral organic compound derived from tartaric acid, characterized by amide functional groups. Its structure typically involves two carboxamide groups bonded to the hydroxyl groups of tartaric acid, forming a stereochemically defined scaffold. This configuration enables its use in asymmetric catalysis, polymer science, and material chemistry. For instance, D-Tartaramide derivatives, such as poly(hexamethylene di-O-methyl tartaramide), exhibit enantiomeric recognition and stereocomplex formation in polymer matrices . In catalysis, D-Tartaramide-based Brønsted acids (e.g., tartaramide acid catalyst 16) synergize with Lewis acids like Ce(OTf)₄ to achieve high enantioselectivity (up to 98:2 ee) in boronate additions to chromene acetals . Additionally, D-Tartaramide derivatives are utilized in skincare as ceramide-mimicking agents for hydration and pH stabilization , and in industrial applications as low-foam surfactants with alkyl chains (C8–C16) .

属性

CAS 编号 |

13007-74-4 |

|---|---|

分子式 |

C4H8N2O4 |

分子量 |

148.12 g/mol |

IUPAC 名称 |

(2S,3S)-2,3-dihydroxybutanediamide |

InChI |

InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2-/m0/s1 |

InChI 键 |

GRMNJXQBRPJVQV-LWMBPPNESA-N |

SMILES |

C(C(C(=O)N)O)(C(=O)N)O |

手性 SMILES |

[C@H]([C@@H](C(=O)N)O)(C(=O)N)O |

规范 SMILES |

C(C(C(=O)N)O)(C(=O)N)O |

其他CAS编号 |

77982-84-4 |

产品来源 |

United States |

科学研究应用

Organic Synthesis

Tartaramide, D- is utilized extensively in organic synthesis, particularly as a chiral building block. Its ability to form high enantiomeric excess (ee) makes it valuable in the production of chiral compounds.

- Chiral Ligands : Tartaramide derivatives serve as chiral ligands in asymmetric synthesis. They facilitate the formation of chiral centers in various organic reactions, enhancing the efficiency of synthesizing pharmaceuticals and agrochemicals .

- Synthesis of Lactams and Lactones : The compound is also used to produce chiral lactams and lactones, which are important intermediates in medicinal chemistry. The high ee achieved with tartaramides contributes to the development of drugs with specific biological activities .

Materials Science

In materials science, Tartaramide, D- has been explored for its potential in creating novel materials with specific properties.

- Stereocopolyamides : Research has shown that Tartaramide can be incorporated into stereocopolyamides, which exhibit unique thermal and mechanical properties. These materials are investigated for applications in high-performance polymers .

- Silica Fibers : Tartaramide has been studied for its role in forming highly aligned silica fibers through sol-gel processes. These fibers possess significant strength and thermal stability, making them suitable for advanced material applications .

Case Studies

Several studies have documented the applications of Tartaramide, D-:

- Study on Chiral Ligands : A study highlighted the use of tartaramides as chiral ligands in catalysis, demonstrating their effectiveness in promoting asymmetric reactions with high yields and selectivity .

- Investigation of Crystallization Behavior : Another research focused on the crystallization behavior of tartaramides, revealing insights into their structural properties and potential uses in crystalline materials .

Data Table: Applications of Tartaramide, D-

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Chiral ligands | High enantiomeric excess |

| Synthesis of lactams/lactones | Efficient production of chiral compounds | |

| Materials Science | Stereocopolyamides | Unique thermal and mechanical properties |

| Formation of silica fibers | Enhanced strength and thermal stability |

相似化合物的比较

Malamide Quasiracemates

Pasteur’s quasiracemates of tartaramide and malamide (C₂₄H₄₈N₄O₇) exhibit near-inversion symmetry in crystallography, with lattice parameters a = 4.9064 Å, b = 8.7118 Å, and c = 17.1527 Å. Unlike D-Tartaramide, malamide lacks amide groups, leading to weaker hydrogen-bonding networks and reduced stereocomplex efficiency .

Poly(alkylene di-O-methyl tartaramide)s

Poly(hexamethylene di-O-methyl tartaramide) forms stereocomplexes with 100% enantiomeric association under optimized conditions, as shown by DSC melting points (~220°C) and X-ray diffraction patterns. In contrast, polyamides with shorter alkylene chains (e.g., ethylene or butylene) fail to stereo-couple due to mismatched hydrogen-bonding geometries .

Functional Analogues

Catalytic Performance

- D-Tartaramide-Ce(OTf)₄ System: Achieves 85% yield and 98:2 ee in boronate additions, outperforming non-tartaramide Brønsted acids (e.g., phosphoric acids), which show <50% ee under similar conditions .

- N,N-Dialkyl Tartaramides : Act as oxygen inhibitors in UV-curable coatings but lack catalytic activity. Their efficacy depends on alkyl chain length, with C10–C16 derivatives reducing surface tension by 25–30 mN/m .

Hydrophobic Coatings

Fluorinated oligoethylene L-tartaramide (ESF) exhibits a contact angle of 138.2°, surpassing adipamide (ETA, 125°) and succinamide (EST, 120°) derivatives. This hydrophobicity is critical for wood conservation, where ESF outperforms long-chain PFAS alternatives .

Pharmacological and Impurity Profiles

- Varenicline Tartaramide : An impurity in varenicline tablets with a relative response factor (RRF) of 0.77, comparable to hydroxyvarenicline but lower than N-formyl varenicline (RRF = 1.12) .

- Dextromoramide D-Tartrate : A pharmacologically active salt with opioid properties, structurally distinct from D-Tartaramide due to its phenethylamine backbone and lack of amide groups .

Data Tables

Table 1: Catalytic Performance of D-Tartaramide vs. Analogues

Table 2: Hydrophobic Properties of Fluorinated Oligoamides

| Oligoamide Type | Contact Angle (°) | Application | Reference |

|---|---|---|---|

| ESF (L-Tartaramide) | 138.2 | Wood protection | |

| DF | 132.2 | Non-film-forming coatings | |

| ETA (Adipamide) | 125.0 | Low environmental impact |

Table 3: Pharmacological Impurities Related to Tartaramides

| Compound | RRF | Role | Reference |

|---|---|---|---|

| Varenicline Tartaramide | 0.77 | Tablet impurity | |

| Hydroxyvarenicline | 0.77 | Metabolite | |

| N-Formyl Varenicline | 1.12 | Oxidation byproduct |

准备方法

Direct Synthesis from Tartaric Acid

The most straightforward method to prepare Tartaramide, D- is by reacting tartaric acid with ammonia or amines. This involves:

- Reaction Conditions: Heating tartaric acid with excess ammonia or primary amines in aqueous or organic solvents.

- Catalysts: Acid or base catalysts can be used to promote amidation.

- Temperature: Typically elevated temperatures (e.g., 100–150 °C) to facilitate dehydration and amide bond formation.

- Solvent: Water or polar aprotic solvents like tetrahydrofuran (THF) may be used depending on solubility and reaction kinetics.

This method yields the diamide by substitution of the carboxyl groups with amide groups, preserving the stereochemistry of the chiral centers.

Preparation via Tartaric Acid Derivatives

A more controlled approach involves the use of tartaric acid derivatives such as:

- Diacetyl-L-tartaric anhydride: Used as an acylating agent in organic synthesis.

- Dimethyl-2,3-O-isopropylidene-L-tartrate: A protected form of tartaric acid used in peptide and oligonucleotide chemistry.

Example Procedure (From Oligonucleotide Microarray Synthesis):

- Acylation of amino-functionalized solid supports with diacetyl-L-tartaric anhydride in tetrahydrofuran (THF) with 2,6-lutidine as base.

- Reaction performed immediately after deprotection to avoid side reactions.

- Use of coupling reagents like PyBOP and catalysts such as DMAP to facilitate amide bond formation.

- Subsequent washing and purification steps to remove unreacted reagents.

This method is particularly useful for introducing tartaramide moieties into complex biomolecules or solid-phase synthesis contexts.

Microbiological Conversion Routes (Related to D-Tartaric Acid)

Though primarily focused on d-tartaric acid preparation, microbiological conversion methods offer insights into precursor preparation for tartaramide synthesis:

- Starting Material: Cis-epoxysuccinic acid, prepared from maleic anhydride.

- Microorganisms: Genera Achromobacter and Alcaligenes produce enzymes (d-tartrate epoxidase) that hydrolyze cis-epoxysuccinic acid to d-tartaric acid.

- Reaction Conditions: Aqueous medium at pH 6.7–7.7, temperature around 40 °C for ~24 hours.

- Purification: Precipitation of calcium tartrate, acid liberation of d-tartaric acid, ion-exchange purification, and charcoal treatment.

Though this method targets d-tartaric acid, the pure acid thus obtained can be further converted to tartaramide by amidation.

Summary Table of Preparation Methods

| Method | Starting Material | Reaction Conditions | Key Reagents/Catalysts | Product Purity/Yield | Notes |

|---|---|---|---|---|---|

| Direct Amidation | Tartaric acid | Heat with ammonia/amine, 100–150 °C | Acid/base catalyst (optional) | Moderate to high | Simple, preserves stereochemistry |

| Acylation with Tartaric Anhydride | Diacetyl-L-tartaric anhydride + amino-functionalized resin | Room temp to mild heating, THF solvent, base (2,6-lutidine) | PyBOP, DMAP | High purity (solid-phase) | Used in oligonucleotide synthesis |

| Microbiological Conversion (for d-tartaric acid precursor) | Cis-epoxysuccinic acid (from maleic anhydride) | Aqueous, pH 6.7–7.7, 40 °C, 24 h | d-Tartrate epoxidase enzyme | High purity d-tartaric acid | Precursor acid for amidation to tartaramide |

Research Findings and Analytical Data

- Chirality and Structural Studies: Crystallographic and computational studies reveal that tartaramide forms extensive hydrogen bonding networks involving N-H and O-H donors, influencing its solid-state structure and stability.

- Reactivity: The amide groups in Tartaramide, D- exhibit typical amide reactivity, enabling further synthetic transformations.

- Applications: The chiral nature of Tartaramide, D- makes it a valuable building block for asymmetric synthesis and potentially in pharmaceutical intermediates.

常见问题

Q. Reproducibility checklist :

- Ensure crystals are free of solvent inclusions.

- Calibrate diffractometers using standard reference materials.

- Publish raw crystallographic data (e.g., .cif files) for peer validation .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., FT-IR vs. NMR) when characterizing D-tartaramide intermediates?

Answer :

Contradictions often arise from dynamic molecular interactions or solvent effects. Methodological steps:

In-situ FT-IR : Monitor real-time carbonyl shifts (e.g., amide C=O at 1609 cm⁻¹ vs. carboxyl C=O at 1653 cm⁻¹ in Ce(OTf)₄ complexes) .

Variable-temperature NMR : Identify temperature-dependent conformational changes.

Computational modeling : Use DFT calculations (e.g., Gaussian) to correlate observed shifts with predicted vibrational modes.

Case example : Discrepancies in boronated intermediates’ UV-Vis spectra (449 nm peaks) were resolved by tracking pyridinium species formation kinetics .

Advanced: What experimental strategies optimize enantioselective catalysis using D-tartaramide-derived Brønsted acid catalysts?

Answer :

Key strategies include:

Dual catalysis : Pair D-tartaramide Brønsted acids with lanthanide triflates (e.g., Ce(OTf)₄) to enhance boronate activation .

Kinetic profiling : Establish rate laws (e.g., first-order dependence on catalyst loading) via stopped-flow UV-Vis.

Stereochemical amplification : Use chiral dioxaborolane intermediates to achieve >98% ee in allylation reactions .

Q. Critical parameters :

- Solvent polarity (e.g., dichloromethane minimizes side reactions).

- Substrate-to-catalyst ratio (optimized at 100:1).

Advanced: How do poly(tartaramide) stereocomplexes differ from their enantiopure counterparts in thermal and mechanical properties?

Answer :

Stereocomplexes (e.g., P5DMT/P8DMT blends) exhibit:

- Enhanced thermal stability : Melting points increase by 20–30°C compared to homochiral polymers due to interchain H-bonding .

- Mechanical anisotropy : Tensile modulus improves by 40% in stereocomplex films.

Q. Experimental validation :

- DSC : Measure Tₘ shifts (e.g., 180°C vs. 210°C).

- Rheometry : Analyze shear-thinning behavior at 150–200°C.

Advanced: What frameworks (e.g., FINER, PICO) are most effective for designing hypothesis-driven studies on D-tartaramide applications?

Answer :

Use FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant :

- Example : "Does Ce(OTf)₄ coordination to D-tartaramide amide groups enhance catalytic turnover in boronate additions?"

- Feasible : Testable via FT-IR and kinetic assays.

- Novel : Explores understudied Brønsted acid-Lewis acid synergies.

PICO framework (Population, Intervention, Comparison, Outcome):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。